molecular formula C15H13N3O4S B12848134 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B12848134
M. Wt: 331.3 g/mol
InChI Key: JHGNYVAKPMYQKJ-UHFFFAOYSA-N
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Description

6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a unique combination of pyrimidinone and oxazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps:

    Formation of the Pyrimidinone Moiety: This step involves the synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-thiol, which can be achieved through the reaction of 4-methyluracil with thiourea under acidic conditions.

    Acetylation: The thiol group of the pyrimidinone is then acetylated using acetyl chloride in the presence of a base such as pyridine.

    Formation of the Oxazinone Moiety: The acetylated pyrimidinone is then reacted with 2-aminophenol to form the oxazinone ring. This step typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their mechanical or thermal properties.

    Coatings: It can be used in the formulation of advanced coatings with specific protective or functional properties.

Mechanism of Action

The mechanism by which 6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: shares similarities with other pyrimidinone and oxazinone derivatives, such as:

Uniqueness

    Structural Complexity: The combination of pyrimidinone and oxazinone moieties in a single molecule is relatively rare, providing unique chemical and biological properties.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

6-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H13N3O4S/c1-8-4-13(20)18-15(16-8)23-7-11(19)9-2-3-12-10(5-9)17-14(21)6-22-12/h2-5H,6-7H2,1H3,(H,17,21)(H,16,18,20)

InChI Key

JHGNYVAKPMYQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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